Methoxy-dimethyl-propylsilane

描述

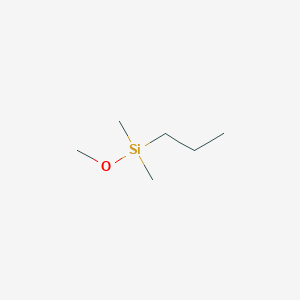

Methoxy-dimethyl-propylsilane is an organic silicon compound with the chemical formula C6H16OSi. It is a colorless, volatile, and flammable liquid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

准备方法

Methoxy-dimethyl-propylsilane can be synthesized through several methods:

Synthetic Routes and Reaction Conditions: One common method involves the reaction of chloropropylsilane with methanol in the presence of a base.

Industrial Production Methods: Industrially, this compound is produced through the Müller-Rochow process, which involves the direct reaction of methylchlorosilanes with silicon.

化学反应分析

Methoxy-dimethyl-propylsilane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert this compound to silanes using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Synthesis

Organic Synthesis

MDMPS is extensively used as a silylating agent in organic synthesis. It reacts with alcohols, phenols, and carboxylic acids to form silyl ethers or esters, which enhance the stability and reactivity of the parent compounds. This property makes MDMPS valuable for protecting hydroxyl groups during chemical reactions, allowing for selective transformations before deprotection.

Polymer Synthesis

MDMPS serves as a precursor for the synthesis of various silicon-containing polymers, such as polydimethylsiloxane (PDMS). PDMS is renowned for its thermal stability, electrical insulating properties, and biocompatibility, making it suitable for applications in electronics and biomedical devices. The incorporation of MDMPS into polymer matrices can modify their physical properties, enhancing performance in specific applications.

Biological Applications

Surface Modification

In biological research, MDMPS is utilized to create biocompatible coatings on surfaces. These coatings can improve the interaction between biological materials and synthetic substrates, which is crucial in medical devices and tissue engineering. The ability to modify surface properties such as hydrophilicity and charge enhances cell adhesion and proliferation.

Drug Delivery Systems

Research has indicated that MDMPS can be employed in developing drug delivery systems. Its silane structure allows for the functionalization of drug carriers, improving their stability and release profiles . The unique properties of silicon-containing materials contribute to controlled drug release mechanisms.

Industrial Applications

Adhesives and Sealants

MDMPS is widely used in the formulation of adhesives and sealants due to its excellent bonding properties. It acts as a coupling agent that enhances adhesion between organic substrates and inorganic materials, improving the overall performance of these products. This application is particularly important in construction and automotive industries where strong bonds are essential.

Coatings

The compound is also utilized in producing protective coatings that offer resistance to environmental factors such as moisture and UV radiation. The hydrolytic stability of MDMPS contributes to the durability of these coatings, making them suitable for outdoor applications .

Materials Science

Self-Assembled Monolayers (SAMs)

MDMPS can form self-assembled monolayers on various substrates, including metal oxides like silicon dioxide and titanium dioxide. These SAMs are crucial for modifying surface properties such as wettability and adhesion, which are important in microfluidics and biosensor applications .

Environmental Impact

Research indicates that MDMPS undergoes rapid hydrolysis in the presence of moisture, breaking down into non-toxic byproducts such as methanol and silanol derivatives. This rapid degradation suggests a low potential for environmental accumulation and toxicity, making it a favorable choice for sustainable applications .

Data Summary Table

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Silylating agent for alcohols, phenols | Improved stability & reactivity |

| Polymer Synthesis | Precursor for PDMS | Thermal stability & biocompatibility |

| Biological Research | Biocompatible coatings & drug delivery systems | Enhanced cell adhesion & controlled release |

| Industrial Adhesives | Coupling agent in adhesives & sealants | Stronger bonds between substrates |

| Protective Coatings | Moisture & UV resistant coatings | Increased durability |

| Materials Science | Formation of self-assembled monolayers | Modified surface properties |

Case Studies

- Silylation in Organic Chemistry : A study demonstrated the effectiveness of MDMPS as a silylating agent in synthesizing complex organic molecules, showcasing its versatility in protecting functional groups during multi-step synthesis processes.

- Biocompatible Coatings Development : Research highlighted the use of MDMPS in creating coatings that significantly improved the biocompatibility of implantable devices, leading to better integration with biological tissues.

- Adhesive Performance Enhancement : A comparative study on adhesives containing MDMPS showed improved adhesion strength under various environmental conditions compared to traditional formulations without silanes.

作用机制

The mechanism of action of methoxy-dimethyl-propylsilane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The silicon-oxygen bond in this compound is highly reactive, making it suitable for various chemical modifications .

相似化合物的比较

Methoxy-dimethyl-propylsilane can be compared with other similar compounds such as:

Dimethylmethoxypropylsilane: Similar in structure but with different reactivity and applications.

Trimethylmethoxysilane: Has a similar silicon-oxygen bond but differs in the number of methyl groups attached to the silicon atom.

Methoxytrimethylsilane: Another similar compound with different physical and chemical properties.

This compound is unique due to its specific combination of methoxy and propyl groups, which confer distinct reactivity and application potential.

生物活性

Methoxy-dimethyl-propylsilane (MDPS) is a silane compound with significant industrial applications, particularly in the fields of materials science and chemical manufacturing. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article synthesizes available research findings, including toxicity data, hydrolysis behavior, and biological effects.

MDPS is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₈O₃Si

- CAS Number : 18182-14-4

Hydrolysis and Stability

MDPS undergoes rapid hydrolysis in aqueous environments, leading to the formation of silanol derivatives. This process significantly affects its biological availability and toxicity profile. Hydrolysis products typically include methanol and silanols, which can further condense to form larger siloxanes. Research indicates that compounds with molecular weights greater than 1000 are generally considered to have limited biological availability .

Acute Toxicity

The acute toxicity of MDPS has been evaluated through various routes of exposure:

- Oral LD50 : Ranges from 7010 mg/kg to 16900 mg/kg in rats.

- Dermal LD50 : Approximately 6800 mg/kg.

- Inhalation LC50 : Greater than 2.7 mg/L in some studies.

These results suggest that MDPS exhibits low acute toxicity, but caution is warranted as repeated exposure can lead to adverse effects .

Subchronic and Chronic Toxicity

Long-term studies have assessed the effects of MDPS on various biological systems:

- Repeated Dose Studies : In a study involving repeated oral doses over four weeks, no significant organ weight changes or pathological effects were observed at doses up to 1000 mg/kg/day. The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg/day .

- Genotoxicity : MDPS did not induce chromosomal damage in mouse bone marrow cells or forward mutations in Chinese hamster ovary (CHO) cells. However, it did induce gene mutations in bacterial assays .

Environmental Impact

MDPS's environmental toxicity has also been investigated:

- Aquatic Toxicity : The 96-hour LC50 for carp is reported at 55 mg/L, indicating moderate toxicity to fish. For Daphnia magna, the reported EC50 values range from 473 mg/L to 710 mg/L .

- Biodegradability : Due to its hydrolytic instability, MDPS is expected to degrade rapidly in aquatic environments, reducing its potential for bioaccumulation.

Case Study 1: Hydrolysis Behavior

A study demonstrated that upon exposure to water, MDPS hydrolyzes rapidly, producing methanol and silanol derivatives. This transformation affects its bioavailability and potential toxicity to aquatic organisms. The study highlighted that approximately 73% of the hydrolysis products had molecular weights exceeding 1000 Da after one hour, indicating limited biological availability .

Case Study 2: Reproductive Toxicity

In reproductive toxicity studies conducted on rats, no adverse reproductive effects were observed at doses up to 1000 mg/kg/day. This suggests that MDPS may not pose significant reproductive risks under controlled exposure scenarios .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Parameter | Value/Observation |

|---|---|

| Oral LD50 | 7010 - 16900 mg/kg |

| Dermal LD50 | ~6800 mg/kg |

| Inhalation LC50 | >2.7 mg/L |

| NOAEL (Subchronic) | 1000 mg/kg/day |

| Aquatic LC50 (Carp) | 55 mg/L |

| Aquatic EC50 (Daphnia) | 473 - 710 mg/L |

| Genotoxicity | Negative for chromosomal damage |

属性

IUPAC Name |

methoxy-dimethyl-propylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-5-6-8(3,4)7-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHMPORHGFKNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18182-14-4 | |

| Record name | n-Propyldimethylmethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。